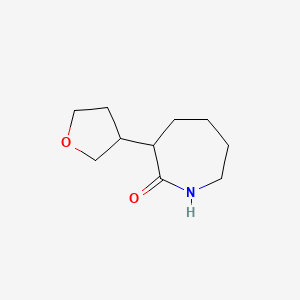

3-(Oxolan-3-yl)azepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-3-yl)azepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10-9(3-1-2-5-11-10)8-4-6-13-7-8/h8-9H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGVLGYXKWMSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxolan 3 Yl Azepan 2 One and Relevant Analogues

Strategies for Azepan-2-one (B1668282) (ε-Caprolactam) Ring Construction

The azepan-2-one scaffold is a foundational structure in polymer chemistry, particularly as the monomer for Nylon 6. wikipedia.org Its industrial significance has driven the development of numerous synthetic methods. valcogroup-valves.com

The Beckmann rearrangement is the most prominent industrial method for synthesizing ε-caprolactam. valcogroup-valves.comwikipedia.org The process commences with cyclohexanone (B45756), which is converted to cyclohexanone oxime. study.com This oxime intermediate is then subjected to an acid-catalyzed rearrangement to yield the desired azepan-2-one ring. study.com

The archetypal reaction involves treating cyclohexanone oxime with a strong acid, such as oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), which induces a molecular rearrangement where the alkyl group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom. wikipedia.orggoogle.com The immediate product is the bisulfate salt of caprolactam, which is subsequently neutralized with ammonia (B1221849) to liberate the free lactam. wikipedia.orgvalcogroup-valves.com A significant focus of industrial process optimization is the minimization of the ammonium (B1175870) sulfate (B86663) by-product. wikipedia.org Various acid catalysts have been employed to facilitate this transformation, highlighting the versatility of the approach. wikipedia.orgunive.itrsc.org

| Catalyst | Conditions | Key Features |

| Sulfuric Acid / Oleum | 85–125° C | Most common industrial method; generates ammonium sulfate by-product. wikipedia.orggoogle.com |

| Trifluoroacetic Acid | Aprotic Solvents, 358 K | Organocatalytic approach; allows for study of reaction intermediates. unive.it |

| Polyphosphoric Acid | Variable | Strong acid catalyst used in laboratory-scale syntheses. wikipedia.org |

| Brønsted Acidic Ionic Liquids | 100° C | "Clean" chemistry approach where the product is a component of the catalyst system. rsc.org |

| Solid Acid Catalysts (e.g., Zeolites) | Gas Phase | Heterogeneous catalysis aimed at avoiding liquid acid waste; catalyst deactivation can be an issue. researchgate.net |

The Schmidt reaction provides an alternative pathway to azepan-2-ones from the corresponding cyclic ketone. wikipedia.org This reaction utilizes hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid to convert a ketone into a lactam through ring expansion. libretexts.org When applied to cyclohexanone, the Schmidt reaction yields ε-caprolactam. wikipedia.org

The mechanism begins with the protonation of the carbonyl group, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. libretexts.org Subsequent acid-catalyzed dehydration leads to a diazoiminium ion, which undergoes rearrangement with the expulsion of dinitrogen gas (N₂). One of the carbon-carbon bonds of the ketone migrates to the nitrogen atom, resulting in the expanded ring of the lactam after tautomerization and deprotonation. libretexts.org While effective at the laboratory scale, the use of highly toxic and explosive hydrazoic acid presents significant safety challenges for large-scale production. orgsyn.org

While ring-opening polymerization (ROP) is primarily associated with the synthesis of Nylon 6 from ε-caprolactam, the underlying principles can be leveraged to create functionalized polyamides. wikipedia.orgnih.gov This is typically achieved by copolymerizing ε-caprolactam with a functionalized lactam monomer. rsc.org The synthesis of these specialized monomers represents a key strategy for accessing substituted azepan-2-one derivatives.

For instance, α-amino-ε-caprolactam can serve as a versatile precursor for a variety of functional monomers. rsc.org It can be acylated with reactive groups, such as cinnamoyl chloride, to introduce functionalities that allow for post-polymerization modifications like cross-linking. rsc.org The development of scalable synthetic routes to functional lactams, potentially from bio-based sources like ornithine, is an active area of research. rsc.org These functional monomers can be incorporated into the polyamide backbone, providing a versatile platform for creating materials with tailored properties. rsc.org

Modification of the nitrogen atom of the azepan-2-one ring is a straightforward method to produce a wide array of analogues. N-alkylation is typically accomplished by first converting the lactam into its conjugate base, followed by reaction with an alkylating agent. arkat-usa.orgmdpi.com

A common laboratory method involves the deprotonation of ε-caprolactam with a strong base like sodium hydride or sodium hydroxide (B78521) to form sodium ε-caprolactam. arkat-usa.org This anionic intermediate then acts as a nucleophile, reacting with primary alkyl halides (e.g., bromides or chlorides) to yield the N-alkylated product. arkat-usa.org Alternative methods include reacting lactams with symmetrical dialkyl ethers at high temperatures (200-400 °C) in the presence of a catalyst or using solvent-free phase-transfer catalysis (PTC) conditions under microwave irradiation for rapid and efficient alkylation. mdpi.comgoogle.com

| Alkylating Agent | Base / Catalyst | Conditions | Product Type |

| Alkyl Halides (R-X) | Sodium Hydroxide / Sodium Hydride | Toluene, Azeotropic Distillation | N-Alkyl-ε-caprolactam. arkat-usa.org |

| Acrylonitrile | Sodium ε-caprolactam (catalytic) | Toluene, Room Temperature | N-(β-cyanoethyl)-ε-caprolactam. arkat-usa.org |

| Dialkyl Ethers (R-O-R) | Dehydration Catalyst | 200-400 °C | N-Alkyl-ε-caprolactam. google.com |

| Benzyl (B1604629) Chloride | KOH / K₂CO₃ / TBAB | Solvent-free, Microwave | N-Benzyl-ε-caprolactam. mdpi.com |

Beyond the dominant Beckmann and Schmidt reactions, several other strategies exist for constructing the azepan-2-one ring. One of the earliest methods described was the thermal cyclization of ε-aminocaproic acid, which proceeds with the elimination of water. wikipedia.org Another approach involves the reaction of caprolactone (B156226) with ammonia at high temperatures and pressures. researchgate.net More recent developments include the catalytic dehydration and cyclization of 6-hydroxycaproamide over bimetallic catalysts, such as Ru-Co/TiO₂, presenting a potential pathway from biomass-derived starting materials. researchgate.net

Stereocontrolled Introduction of the Oxolan-3-yl Substituent

Introducing a substituent at the C-3 position of the azepan-2-one ring with stereochemical control is a significant synthetic challenge. As no direct synthesis for 3-(Oxolan-3-yl)azepan-2-one is prominently described in the literature, plausible strategies must be extrapolated from established methodologies for the asymmetric functionalization of lactams.

Key strategies would likely involve either the alkylation of a pre-formed lactam ring or the cyclization of an acyclic precursor already containing the chiral oxolanyl moiety.

Asymmetric Alkylation of a Lactam Enolate : This is a classical and powerful strategy in organic synthesis. The process would involve the deprotonation of an N-protected azepan-2-one with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a planar enolate. This enolate could then be reacted with an electrophilic source of the oxolane ring, for example, 3-bromooxolane or oxolan-3-yl trifluoromethanesulfonate. Stereocontrol could be imparted by a chiral auxiliary temporarily attached to the lactam nitrogen, which would direct the incoming electrophile to one face of the enolate. An example of a C-3 alkylation, albeit not asymmetric, is the reaction of the lithium enolate of 1-methylazepan-2-one with 3-isopropoxy-2-cyclohexenone to form an intermediate in the synthesis of meptazinol. nih.gov

Conjugate Addition to an α,β-Unsaturated Lactam : Another viable approach is the stereocontrolled conjugate (Michael) addition of a nucleophile to a 3-substituted-1,6-dihydroazepin-2(7H)-one derivative. The key would be the asymmetric addition of an oxolane-based organometallic reagent (e.g., an organocuprate) in the presence of a chiral ligand. Alternatively, organocatalysis has proven effective for the asymmetric vinylogous Michael addition to α,β-unsaturated γ-butyrolactams, a strategy that could potentially be adapted to the seven-membered ring system. rsc.org

Cyclization of a Stereodefined Precursor : This strategy transfers the challenge of stereocontrol to the synthesis of the open-chain precursor. One could envision synthesizing a derivative of 6-amino-3-(oxolan-3-yl)hexanoic acid where the stereocenter at the oxolane ring and the adjacent carbon are set using established asymmetric synthesis techniques. Subsequent lactamization would then furnish the desired 3-substituted azepan-2-one. This approach benefits from the vast toolkit available for stereocontrolled C-C bond formation in acyclic systems. The principle of using stereocontrolled transformations of precursors to build complex, functionalized lactams has been demonstrated in various synthetic contexts. rsc.orgnih.gov

| Strategy | Key Transformation | Method of Stereocontrol | Required Reagents |

| Asymmetric Alkylation | Enolate Alkylation | Chiral Auxiliary on Lactam Nitrogen | Strong base (e.g., LDA), Chiral Auxiliary, 3-Halo-oxolane |

| Conjugate Addition | Michael Addition | Chiral Catalyst / Ligand | α,β-Unsaturated Azepan-2-one, Oxolanyl-organocuprate, Chiral Ligand |

| Precursor Cyclization | Lactamization | Substrate Control | Stereodefined 6-amino-3-(oxolan-3-yl)hexanoic acid, Cyclization agent |

Derivatization from Carbohydrate Precursors (e.g., 2-deoxy-D-ribose to oxolane derivatives)

Carbohydrates represent a readily available and highly functionalized chiral pool for the synthesis of complex molecules. 2-deoxy-D-ribose, a component of DNA, is a particularly relevant starting material for the synthesis of oxolane derivatives due to its inherent furanose form. mdpi.comnih.gov The synthesis of oxolane-containing structures from carbohydrate precursors often involves a series of well-established transformations. nih.gov

A general approach could involve the protection of the aldehyde group of 2-deoxy-D-ribose as an acetal, followed by activation of the hydroxyl groups. google.com For instance, Fischer glycosidation conditions can be used to form the methyl glycoside of 2-deoxy-D-ribose. mdpi.com Subsequent manipulation of the hydroxyl groups, for example, through selective protection and deoxygenation, can lead to the desired substituted oxolane ring. The synthesis of 2-deoxy-aza-sugars from 2-deoxy-D-ribose in a protecting-group-free manner highlights the efficiency of using carbohydrate precursors. mdpi.com

Table 1: Key Transformations in Carbohydrate-Based Oxolane Synthesis

| Transformation | Reagents and Conditions | Purpose | Reference |

| Fischer Glycosidation | AcCl in MeOH | Forms methyl furanoside | mdpi.com |

| O-alkylation | Bu2SnO-mediated | Selective functionalization of primary alcohol | nih.gov |

| Asymmetric Dihydroxylation | AD-mix α | Introduction of hydroxyl groups with stereocontrol | nih.gov |

| Reductive Amination | Vasella reductive amination | Formation of aza-sugars | mdpi.com |

These transformations provide a robust toolkit for converting readily available carbohydrates into highly functionalized and stereochemically defined oxolane building blocks, which can then be further elaborated to form the target azepan-2-one ring.

Stereoselective Functionalization at the Oxolane C3 Position

Achieving the desired stereochemistry at the C3 position of the oxolane ring is a critical step in the synthesis of this compound. Several modern synthetic methods can be employed for the stereoselective functionalization of heterocyclic rings. nih.gov

One powerful strategy is the use of catalytic asymmetric nucleophilic openings of 3-substituted oxetanes, which can provide access to highly functionalized chiral building blocks. rsc.org While this applies to a four-membered ring, the principles of using chiral Brønsted acids to control the stereochemical outcome of ring-opening reactions can be conceptually extended to the functionalization of oxolane precursors.

Another relevant approach is the stereoselective polar radical crossover for the functionalization of strained-ring systems. nih.gov This method allows for the introduction of substituents with a high degree of stereocontrol. Furthermore, borane-catalyzed stereoselective C-H insertion reactions have been shown to be effective for the functionalization of nitrogen and oxygen heterocycles, offering a pathway to introduce substituents at specific positions with high selectivity. researchgate.net

Chiral Auxiliary and Asymmetric Catalysis Approaches

To ensure the enantiopurity of the final product, chiral auxiliaries and asymmetric catalysis are indispensable tools in modern organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mx

Several types of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including oxazolidinones and camphorsultam. wikipedia.orgsigmaaldrich.com For instance, in a conjugate reduction and asymmetric protonation, a chiral oxazolidinone can be used to efficiently synthesize optically active carboxylic acids. nih.gov Pseudoephenamine has also been demonstrated as a versatile chiral auxiliary, particularly in alkylation reactions to form quaternary carbon centers. nih.gov

Asymmetric catalysis offers an alternative and often more atom-economical approach. researchgate.net This involves the use of a chiral catalyst to selectively produce one enantiomer of the product. nsf.gov For example, the asymmetric desymmetrization of oxetanes using a chiral Brønsted acid catalyst can generate all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.gov Similarly, iridium-catalyzed asymmetric hydrogenation of enamines is a powerful method for producing chiral tertiary amines. mdpi.com

Table 2: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Feature | Reference |

| Oxazolidinones | Conjugate reduction, Alkylation, Aldol reactions | High diastereoselectivity | wikipedia.orgnih.gov |

| Camphorsultam | Michael addition, Oxazoline ring formation | Superior stereoselectivity compared to oxazolidinones in some cases | wikipedia.org |

| Pseudoephenamine | Asymmetric alkylation | Effective for creating quaternary carbon centers | nih.gov |

| Sulfur-based auxiliaries | Aldol reactions, Michael additions | Crystalline derivatives, easy purification | scielo.org.mx |

Convergent and Divergent Synthesis Strategies for Target Compounds

The construction of the bicyclic this compound can be approached through either a convergent or a divergent synthetic strategy. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then joined together in the later stages. This approach is often more efficient for complex molecules. For this compound, a convergent approach might involve the synthesis of a functionalized oxolane derivative and a separate precursor for the azepan-2-one ring, followed by their coupling. Rhodium(III)-catalyzed C-H conjugate addition/cyclization reactions are an example of a method that can be used to construct fused bi- and tricyclic nitrogen heterocycles in a convergent manner. nih.govamanote.com

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. This strategy is useful for creating a library of related compounds for structure-activity relationship studies. For example, a divergent synthesis could begin with a pre-formed oxolane ring, which is then functionalized in different ways to produce a range of azepan-2-one analogues. The controllable cyclization of azido-diynes catalyzed by copper and gold to produce different N-heterocycles is an excellent example of a divergent approach. semanticscholar.org

Advancements in Catalytic Methods for Complex Heterocycle Synthesis

The field of heterocyclic synthesis is continually evolving, with new catalytic methods offering greater efficiency, selectivity, and sustainability. souleresearchgroup.orgmdpi.commdpi.comrowan.edu Transition metal catalysis, in particular, has become a cornerstone of modern synthetic chemistry. souleresearchgroup.org Metals such as palladium, ruthenium, rhodium, and iridium are used in conjunction with specific ligands to achieve selective transformations of heterocycles. souleresearchgroup.org

C-H bond functionalization is a particularly active area of research, as it allows for the direct modification of heterocyclic scaffolds without the need for pre-functionalization. souleresearchgroup.org Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient way to build molecular complexity. nih.gov For instance, an organocatalytic triple Michael domino reaction can be used to form three C-C bonds and six stereocenters in one pot. nih.gov

Furthermore, the development of green catalytic methods is a major focus, with an emphasis on using recyclable catalysts and environmentally benign reaction conditions. mdpi.com These advancements are crucial for the sustainable synthesis of medicinally relevant N-heterocycles. mdpi.com

Chemical Derivatization and Structural Modification Strategies

Modification of the Azepan-2-one (B1668282) Core

The azepan-2-one (caprolactam) ring is a key feature, and its modification can significantly impact the molecule's properties. Strategies for its derivatization include substitutions on the lactam nitrogen, functionalization at other positions of the azepane ring, and more complex ring-opening and re-cyclization reactions.

The nitrogen atom of the lactam is a primary site for derivatization. Common modifications include N-alkylation and N-acylation, which can alter the compound's polarity, lipophilicity, and metabolic stability.

N-Alkylation: Introduction of alkyl groups on the lactam nitrogen can be achieved through various methods. One common approach involves the reaction of the lactam with an alkyl halide in the presence of a base. For instance, N-alkylation of ε-caprolactam has been successfully performed using sodium hydride and an alkyl halide in benzene. researchgate.net Another method involves the use of sodium ε-caprolactam, prepared by reacting ε-caprolactam with sodium in xylene, which then reacts with alkyl halides. rsc.org These methods can be applied to introduce a range of alkyl substituents, from simple methyl and ethyl groups to more complex benzyl (B1604629) moieties. researchgate.netrsc.org

N-Acylation: The lactam nitrogen can also be acylated to introduce various functional groups. N-acylation can be achieved using acyl chlorides or anhydrides. For example, N-acyl-ε-caprolactams have been synthesized by reacting ε-caprolactam with acyl chlorides or anhydrides in the presence of a base like dimethylaniline or triethylamine. google.comnih.gov This allows for the introduction of a wide array of acyl groups, which can serve as handles for further functionalization or to modulate the electronic properties of the lactam.

Table 1: Examples of N-Substitutions on Caprolactam Derivatives

| Substituent Type | Reagents and Conditions | Resulting Moiety | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Sodium hydride, Benzene | N-Alkyl | researchgate.net |

| N-Alkylation | Alkyl halide, Sodium ε-caprolactam, Xylene | N-Alkyl | rsc.org |

| N-Acylation | Acyl chloride/anhydride, Dimethylaniline/Triethylamine | N-Acyl | google.comnih.gov |

| N-Cyanoethylation | Acrylonitrile, Sodium ε-caprolactam, Toluene | N-(β-cyanoethyl) | rsc.org |

This table is generated based on derivatization strategies for caprolactam and may be applicable to 3-(oxolan-3-yl)azepan-2-one.

Beyond the lactam nitrogen, other positions on the seven-membered azepane ring can be functionalized. This allows for the introduction of substituents that can influence the molecule's conformation and interaction with biological targets. One approach to achieve this is through a β-alkenylation of the saturated N-heterocycle via a C(sp3)–O bond Wittig-like olefination. This two-step protocol allows for the conversion of azepanes into their corresponding 3-exo-alkenyl lactams. acs.org For instance, benzyl azepane can be converted to its C-H olefinated product in a moderate chemical yield. acs.org Such modifications introduce unsaturation and a handle for further derivatization.

More profound structural changes can be achieved through ring-opening and re-cyclization strategies. These reactions can lead to the formation of diverse and valuable caprolactam building blocks. rsc.orgrsc.org A notable example is the palladium-catalyzed stereoselective tandem ring-opening amination/cyclization of vinyl γ-lactones. This method provides access to a series of unsaturated and substituted caprolactam derivatives in good yields. rsc.orgrsc.org This conceptually novel protocol utilizes the modular character of vinyl γ-lactones, which can be prepared from simple precursors. The activation of the lactone substrate in the presence of a palladium precursor and a suitable ligand allows for a stereocontrolled ring-opening/allylic amination, followed by cyclization to form the desired caprolactam. rsc.orgrsc.org This strategy offers a pathway to a wide variety of modifiable caprolactam scaffolds. rsc.orgrsc.org

Derivatization of the Oxolan-3-yl Moiety

The oxolane (tetrahydrofuran) ring offers additional sites for chemical modification, allowing for fine-tuning of the molecule's properties.

Introducing substituents onto the carbon atoms of the oxolane ring can significantly alter the steric and electronic properties of the molecule. The synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid has been described in the patent literature, highlighting the feasibility of modifying this ring system. google.com These methods often involve multi-step syntheses starting from protected precursors, allowing for the introduction of various functional groups. While not directly on this compound, these synthetic routes for related structures suggest that similar derivatizations are possible.

The ether linkage within the oxolane ring is generally stable but can be cleaved under specific conditions to allow for further functionalization. Acidic cleavage of ethers, for example, using strong acids like HBr or HI, can lead to the formation of an alcohol and an alkyl halide. libretexts.org In the context of a cyclic ether like tetrahydrofuran (B95107), this would result in a ring-opened product with a hydroxyl and a halide terminus. uliege.bechemrxiv.org This approach could be used to introduce new functional groups by subsequent reactions at these newly formed termini. Furthermore, if the oxolane ring were to have side chains, these could also be targeted for modification using standard organic reactions.

Table 2: Potential Modifications of the Oxolane Moiety

| Modification Type | General Approach | Potential Outcome | Reference(s) |

|---|---|---|---|

| Ring Substitution | Multi-step synthesis from precursors | Introduction of various functional groups on the ring | google.com |

| Ether Cleavage | Treatment with strong acids (e.g., HBr, HI) | Ring-opening to form a di-functionalized linear chain | libretexts.orguliege.bechemrxiv.org |

This table outlines potential derivatization strategies for the oxolane moiety based on general reactions of tetrahydrofuran derivatives.

Synthesis of Hybrid Scaffolds Incorporating Azepan-2-one and Oxolane Units

The term "hybrid scaffold" in this context refers to a new molecular framework created by chemically merging the this compound core with other chemical moieties. This process aims to generate molecules with novel three-dimensional structures and potentially new properties. The synthesis of such hybrids can be approached by leveraging the distinct reactivity of the azepan-2-one and oxolane components.

The azepan-2-one (ε-caprolactam) ring is an amide and offers several sites for modification. The secondary amine (N-H) is a key reactive handle. N-alkylation, N-arylation, or N-acylation can be used to append a wide variety of substituents. For instance, the nitrogen atom can be part of a carbamate (B1207046) linkage, a reaction that has been shown to occur with amidine bases like DBU, leading to ring-opened carbamate derivatives of ε-caprolactam under certain conditions. beilstein-journals.org This reactivity can be harnessed to link the caprolactam core to other cyclic or acyclic structures.

Another significant reaction of the caprolactam unit is ring-opening polymerization, which is the basis for the synthesis of Nylon-6. bohrium.combenthamopen.com While full polymerization is not the goal for creating discrete molecular hybrids, controlled partial ring-opening or reaction with bifunctional reagents could be employed to fuse the caprolactam to other molecular systems. For example, using the carboxyl end groups of an initiator molecule, ε-caprolactam can be induced to form a polyamide chain of a specific length, which could then be attached to another scaffold. bohrium.com

One plausible strategy for creating a hybrid scaffold involves the synthesis of polymers where the this compound unit is a pendant group. For example, derivatives of caprolactam, such as 2-methacrylamido-caprolactam, have been synthesized and polymerized. acs.org A similar approach could be envisioned for this compound, where derivatization at the lactam nitrogen with a polymerizable group (like a vinyl or acryloyl moiety) would allow its incorporation into a larger polymer chain, creating a hybrid material.

Table 1: Potential Strategies for Hybrid Scaffold Synthesis

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Lactam Nitrogen (N-H) | N-Alkylation | Alkyl halides, Epoxides | Introduction of alkyl, aryl, or functionalized chains |

| Lactam Nitrogen (N-H) | N-Acylation | Acyl chlorides, Anhydrides | Formation of N-acyl derivatives, linking to other moieties |

| Lactam Carbonyl (C=O) | Nucleophilic Addition / Ring Opening | Strong nucleophiles, Initiators | Controlled ring-opening to form linear structures for further coupling |

| Oxolane Ring | Not a primary site for direct derivatization without ring opening | - | Serves as a key structural and stereochemical element in the hybrid |

Development of Prodrug and Bioconjugate Strategies

Prodrug and bioconjugate strategies aim to modify a parent molecule to improve its delivery, targeting, or release characteristics. For this compound, these strategies would focus on creating bioreversible derivatives that can be cleaved in vivo to release the active parent compound.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. mdpi.com The design of prodrugs for this compound would likely target the lactam nitrogen.

One common prodrug approach involves creating N-acyloxymethyl or N-alkoxycarbonyl derivatives. These linkages are designed to be stable in aqueous solution but are susceptible to cleavage by esterase enzymes present in the body. For lactams, this strategy can improve properties such as membrane permeability. mdpi.com For example, attaching a promoiety to the lactam nitrogen via a carbamate linker is a well-established method for creating prodrugs that can enhance lung tissue retention for inhaled drugs. nih.gov

Another strategy involves creating N-Mannich bases by reacting the lactam N-H with formaldehyde (B43269) and a primary or secondary amine. These derivatives can exhibit increased water solubility and are often designed to release the parent lactam upon hydrolysis. Similarly, N-acyl derivatives could be synthesized, with the rate of hydrolysis tunable based on the nature of the acyl group. researchgate.net

The lactam ring itself, particularly in more strained systems like β-lactams, can be part of a prodrug strategy where its cleavage by specific enzymes (like β-lactamases) triggers the release of a linked therapeutic agent. duke.edubiorxiv.orgnih.gov While ε-caprolactam is significantly more stable, a similar targeted-release strategy could be conceptually designed if a specific enzyme capable of cleaving the seven-membered ring at a target site were identified.

Bioconjugate Strategies: Bioconjugation involves linking a molecule to a larger biological entity, such as a peptide, protein, or polymer, to alter its pharmacokinetic profile or to direct it to a specific biological target. The principles of creating bioconjugates of this compound would follow established chemical ligation techniques.

The lactam nitrogen is the most accessible functional group for conjugation. After derivatizing the nitrogen with a linker containing a terminal reactive group (e.g., a carboxylic acid, amine, alkyne, or azide), the molecule can be coupled to a biomolecule. For instance, a carboxyl-terminated derivative of the parent compound could be activated (e.g., with EDC/NHS) and reacted with amine groups on a protein or peptide. nih.gov Polymers like poly(N-vinylcaprolactam) have been successfully coupled to carbon dots using this method. nih.gov

Alternatively, bioconjugation can be achieved by incorporating the molecule into a polymer backbone. As mentioned for hybrid scaffolds, derivatizing the parent compound with a polymerizable group would allow it to be integrated into a larger polymer, which could then be further functionalized or used as a drug delivery vehicle. mdpi.com The resulting polymer could be designed to be stimuli-responsive, releasing the drug under specific physiological conditions. Non-covalent bioconjugation is also a possibility, where nanofibers made from caprolactam-based polymers like Nylon-6 have been used to immobilize enzymes through layer-by-layer assembly. nih.gov

Table 2: Potential Prodrug and Bioconjugate Modification Strategies

| Strategy | Modification Site | Linker Type / Chemistry | Purpose |

|---|---|---|---|

| Prodrug | Lactam Nitrogen (N-H) | N-Acyloxymethyl, N-Alkoxycarbonyl | Improve permeability, enzymatic release via esterases nih.gov |

| Prodrug | Lactam Nitrogen (N-H) | N-Mannich Base | Enhance solubility, pH-sensitive release |

| Bioconjugate | Lactam Nitrogen (N-H) | Amide bond via EDC/NHS coupling | Covalent attachment to proteins, peptides, or polymers nih.gov |

| Bioconjugate | Lactam Nitrogen (N-H) | Click Chemistry (e.g., CuAAC, SPAAC) | Efficient and specific ligation to biomolecules functionalized with a complementary group |

| Bioconjugate | Incorporation into Polymer | Copolymerization of a vinyl/acryl derivative | Creation of a drug-polymer conjugate for controlled release or targeting acs.orgmdpi.com |

Structure Activity Relationship Sar Investigations

Exploration of Allosteric Modulation Sites

Therefore, a detailed article on the SAR of 3-(Oxolan-3-yl)azepan-2-one cannot be generated at this time due to the absence of requisite scientific data.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches for Scaffold Optimization

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design serves as a powerful tool for lead discovery and optimization. nih.govnih.gov This approach leverages the information from molecules known to interact with the target of interest to develop predictive models. nih.govnih.gov For 3-(Oxolan-3-yl)azepan-2-one, this methodology can be instrumental in identifying the key structural features essential for its biological activity. By studying a series of its analogues with varying activity, pharmacophore models can be generated. These models define the essential steric and electronic features required for bioactivity, guiding the design of new derivatives with enhanced potency and selectivity.

Furthermore, techniques like scaffold hopping can be employed to identify novel core structures that mimic the essential pharmacophoric features of this compound while offering improved properties. This strategy is particularly useful for navigating patent landscapes and overcoming issues related to the physicochemical or pharmacokinetic profiles of the initial scaffold. The goal is to create new chemical entities with different backbones that still bind to the same biological target.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) provides a more direct path to inhibitor design and optimization.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. plos.orgnih.govresearchgate.netnih.govmdpi.com For this compound, docking simulations can elucidate its binding mode within the active site of a target protein. plos.org This information is crucial for understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. The reliability of a docking protocol is often validated by redocking a co-crystallized ligand into the active site of the protein, with a root-mean-square deviation (RMSD) value of less than 2 Å indicating a reliable procedure. plos.org By analyzing the docking poses and scores of a series of analogues, researchers can make informed decisions about which modifications are likely to improve binding.

Table 1: Illustrative Molecular Docking Results for Hypothetical this compound Analogues

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -6.5 | TYR123, PHE234, ASP98 |

| Analogue A (with hydroxyl group) | -7.2 | TYR123, PHE234, ASP98, SER125 |

| Analogue B (with methyl group) | -6.8 | TYR123, PHE234, ASP98, VAL150 |

Note: This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. mdpi.comnih.govresearchgate.netresearchgate.net For this compound and its derivatives, QSAR models can be developed to predict their biological activity based on various molecular descriptors. These descriptors can be physicochemical, electronic, or topological in nature.

The process involves creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. mdpi.comnih.gov A robust QSAR model can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates and thus saving time and resources. nih.gov

Table 2: Key Descriptor Classes in QSAR Modeling

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular volume, surface area |

| Hydrophobic | LogP |

| Topological | Connectivity indices, Wiener index |

Chemoinformatics and Virtual Screening for Novel Analogues

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. Virtual screening is a key application of chemoinformatics where large libraries of compounds are computationally evaluated for their potential to bind to a drug target. nih.gov Starting with the this compound scaffold, virtual screening can be used to identify novel analogues from commercial or proprietary databases that are predicted to have higher affinity or better properties. nih.gov This can be achieved through ligand-based virtual screening, which searches for molecules with similar pharmacophoric features, or structure-based virtual screening, which involves docking large numbers of compounds into the target's active site. nih.gov

In Silico ADME Prediction (excluding specific pharmacokinetic profiles)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico ADME prediction tools allow for the early assessment of these properties, helping to identify potential liabilities before significant resources are invested in a compound. nih.govnih.govmdpi.com For this compound and its derivatives, various physicochemical properties that influence ADME can be calculated, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area. These parameters can be used to assess compliance with guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability. nih.govnih.gov

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Molecular Weight | 183.24 g/mol |

| LogP | 0.85 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 49.5 Ų |

Note: These values are estimations and may vary depending on the prediction software used.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Indications and Biological Pathways

The therapeutic potential of 3-(Oxolan-3-yl)azepan-2-one is currently a blank slate, presenting a compelling opportunity for broad-based biological screening. The azepan-2-one (B1668282) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Similarly, the oxolane (tetrahydrofuran) ring is a key component of many natural products and synthetic drugs. The combination of these two heterocyclic systems could lead to novel pharmacological profiles.

Future research should initially involve high-throughput screening of This compound against a diverse panel of biological targets, such as enzymes (e.g., kinases, proteases, histone deacetylases) and receptors (e.g., G-protein coupled receptors). Given the prevalence of the lactam motif in various therapeutic agents, investigating its potential as an inhibitor of enzymes like β-lactamases or as a modulator of protein-protein interactions would be a logical starting point. Elucidation of the biological pathways affected by this compound will be crucial in identifying its potential therapeutic applications, which could range from oncology and infectious diseases to neurological disorders.

Development of Advanced Synthetic Methodologies for Scalable Production

The advancement of This compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and scalable synthetic routes. Current industrial production of ε-caprolactam often involves processes that are not environmentally benign. nih.govrwth-aachen.de Future research in this area should focus on "green" chemistry principles to devise a sustainable manufacturing process.

Several synthetic strategies could be explored. One approach involves the functionalization of a pre-existing azepan-2-one ring at the 3-position. This could potentially be achieved through various modern organic synthesis techniques, such as transition metal-catalyzed cross-coupling reactions or organocatalytic methods. An alternative strategy would be a convergent synthesis, where the oxolane and azepan-2-one rings are constructed in a more integrated fashion. A key challenge will be the stereoselective synthesis of the desired diastereomer of This compound , as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure. The development of a robust and scalable synthesis will be a critical step in enabling extensive biological evaluation and potential future clinical development.

Integration of Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of This compound , the integration of "omics" data will be indispensable. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to the compound, offering insights into its mechanism of action, potential off-target effects, and biomarkers of response.

For instance, proteomics studies, particularly chemical proteomics, can be employed to identify the direct protein targets of This compound within a complex biological system. nih.govmdpi.com By analyzing changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with the compound, researchers can construct a detailed picture of the signaling pathways it modulates. This unbiased approach can reveal unexpected therapeutic targets and provide a more complete understanding of the compound's pharmacology, which is crucial for its translation into a clinical setting.

Design and Synthesis of Photoaffinity Probes for Target Identification

A significant hurdle in the development of novel bioactive molecules is the precise identification of their biological targets. Photoaffinity labeling is a powerful chemical biology tool that can be used to covalently link a small molecule to its protein target upon photoirradiation, thereby facilitating its identification. acs.org The design and synthesis of a photoaffinity probe based on the This compound scaffold would be a key step in elucidating its mechanism of action.

Such a probe would typically incorporate three key features: the This compound core for target recognition, a photoreactive group (e.g., a diazirine or an aryl azide) for covalent attachment, and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) for detection and enrichment of the labeled protein. The successful application of a photoaffinity probe would provide direct evidence of the compound's binding partners, which can then be identified using mass spectrometry-based proteomics. This approach offers a more definitive method for target identification compared to indirect methods and can provide valuable insights into the binding site and mode of interaction. nih.govnih.gov

Collaborative Research Initiatives in Chemical Biology and Drug Discovery

The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together experts from various disciplines. The successful development of This compound will require a concerted effort from synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists.

Establishing collaborative research initiatives between academic institutions and pharmaceutical companies can accelerate the translation of basic research findings into tangible therapeutic outcomes. Such collaborations can provide access to specialized expertise, state-of-the-art screening platforms, and resources for preclinical and clinical development. Furthermore, open-source data sharing and participation in public-private partnerships can foster a more innovative and efficient drug discovery ecosystem. By leveraging the collective knowledge and resources of the scientific community, the full therapeutic potential of This compound can be more rapidly and effectively realized.

Data Tables

Table 1: Potential Research Areas and Methodologies for this compound

| Research Area | Key Methodologies | Desired Outcomes |

|---|---|---|

| Therapeutic Indications | High-Throughput Screening, Phenotypic Assays | Identification of novel biological activities and potential disease targets. |

| Synthetic Chemistry | Asymmetric Catalysis, Flow Chemistry | Development of efficient, scalable, and stereoselective synthetic routes. |

| Mechanistic Biology | Proteomics, Transcriptomics, Metabolomics | Elucidation of the mechanism of action and identification of biomarkers. |

| Target Identification | Photoaffinity Labeling, Chemical Proteomics | Direct identification and validation of protein targets. |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-(Oxolan-3-yl)azepan-2-one, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves cyclization of precursor molecules (e.g., tetrahydrofuran derivatives and azepanone intermediates) under acidic or basic catalysis. For example, condensation reactions may require anhydrous conditions and controlled temperatures (60–80°C) to avoid side products like over-oxidized derivatives . Solvent choice (e.g., THF vs. DMF) significantly impacts reaction kinetics; polar aprotic solvents enhance nucleophilicity but may require longer reaction times. Yield optimization often involves iterative adjustment of catalyst loading (e.g., 5–10 mol% p-toluenesulfonic acid) and monitoring via HPLC .

How is this compound characterized, and which spectroscopic methods are most reliable?

Answer:

Characterization relies on a combination of:

- NMR : - and -NMR to confirm the oxolane and azepanone moieties. Key signals include the ketone carbonyl at ~210 ppm (C=O) and the oxolane protons as multiplet peaks between δ 3.5–4.5 .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemical ambiguities, as demonstrated in related azepanone derivatives .

Advanced Research Questions

How do steric and electronic effects in this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

The oxolane ring introduces steric hindrance at the 3-position, limiting nucleophilic attack to specific sites. Computational studies (e.g., DFT) reveal that electron-withdrawing groups on the azepanone ring increase electrophilicity at the ketone, facilitating nucleophilic additions. For example, substitution reactions with amines proceed faster when the azepanone is activated by electron-deficient substituents . Experimental validation involves kinetic studies under varying electronic conditions (e.g., Hammett plots) and monitoring via -NMR or IR spectroscopy .

What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Purity issues : Impurities from incomplete purification (e.g., residual solvents) can skew assays. Validate purity via HPLC (>95%) and differential scanning calorimetry (DSC) .

- Stereochemical variability : Enantiomers may exhibit divergent activities. Use chiral chromatography or asymmetric synthesis to isolate specific stereoisomers .

- Assay conditions : Variations in cell lines or buffer pH (e.g., 7.4 vs. 6.8) alter results. Standardize protocols using reference compounds and replicate assays across multiple labs .

How can crystallographic data (e.g., SHELX-refined structures) inform the design of this compound analogs?

Answer:

SHELX-refined crystal structures provide atomic-level insights into bond angles, torsion angles, and packing interactions. For example:

- Hydrogen bonding : Identify potential pharmacophoric motifs (e.g., ketone O as a hydrogen bond acceptor).

- Conformational flexibility : Compare solid-state vs. solution-phase conformations using molecular dynamics simulations .

- Derivative design : Modify substituents to exploit hydrophobic pockets observed in co-crystallized receptor complexes .

Methodological Considerations

What are the best practices for handling this compound in laboratory settings?

Answer:

- Safety : Use PPE (gloves, goggles) and work in a fume hood. The compound may exhibit acute toxicity (H302/H312/H332); follow SDS guidelines for spills and disposal .

- Storage : Store under inert gas (N) at –20°C to prevent ketone oxidation.

- Stability testing : Monitor degradation via TLC or LC-MS over 6–12 months .

How to design experiments for assessing the compound’s pharmacokinetic properties?

Answer:

- In vitro : Use Caco-2 cell monolayers for permeability assays. Measure logP via shake-flask method to predict bioavailability.

- In vivo : Administer radiolabeled -derivatives to track absorption and metabolism in rodent models.

- Metabolite profiling : Employ LC-MS/MS to identify phase I/II metabolites in plasma and urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.